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Compound of Interest

Compound Name: Formyl bromide

Cat. No.: B13796005

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for
formyl bromide (HCOBYr), a reactive carbonyl compound of interest in various chemical
studies. Due to its inherent instability, the experimental characterization of formyl bromide
presents unique challenges. This document collates available infrared (IR) spectroscopic data
and offers theoretically predicted Nuclear Magnetic Resonance (NMR) parameters. Detailed
experimental protocols relevant to the study of such unstable species are also presented.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the vibrational modes of a
molecule, providing a unique "“fingerprint" based on its functional groups and overall structure.
The gas-phase IR spectrum of formyl bromide has been experimentally determined, offering
valuable insights into its bonding and geometry.

Data Presentation: IR Vibrational Frequencies

The fundamental vibrational frequencies of formyl bromide (HCOBr) have been identified and
are summarized in the table below. These values are crucial for the identification and
guantification of this molecule in complex reaction mixtures.
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Vibrational Mode Assignment Frequency (cm™?) Reference
Vil C-H stretch 2911.9 [1]

V2 C=0 stretch 1797.9 [1]

V3 C-H in-plane bend 1270.9 [1]

Va C-Br stretch 646.3 [1]

Vs C-H out-of-plane bend  Not Observed

Ve O=C-Brin-plane bend  893.4 [1]

Table 1: Experimental Gas-Phase Infrared Vibrational Frequencies of Formyl Bromide
(HCOBr)

Experimental Protocols: Gas-Phase Fourier-Transform
Infrared (FTIR) Spectroscopy

The acquisition of high-quality gas-phase FTIR spectra of unstable molecules like formyl
bromide necessitates specialized experimental setups designed to generate and analyze the
species in situ while minimizing decomposition.

Synthesis of Formyl Bromide for Spectroscopic Analysis:

Formyl bromide is typically generated in the gas phase immediately prior to spectroscopic
analysis due to its high reactivity and tendency to decompose. A common method involves the
photolysis of a suitable precursor mixture. For instance, a mixture of dibromine (Brz) and
formaldehyde (H2CO) in a nitrogen (N2) bath gas can be irradiated with visible light. This
initiates a radical chain reaction, leading to the formation of formyl bromide.

Experimental Workflow:
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Caption: Workflow for Gas-Phase FTIR Analysis of Formyl Bromide.

Apparatus and Procedure:

¢ Gas Handling System: A vacuum-tight gas handling manifold is used to prepare and
introduce the precursor mixture (e.g., Brz, H2CO, and N2) into the photolysis cell. Mass flow
controllers are employed to precisely regulate the concentration of each component.

e Photolysis Cell/Gas Cell: A long-path gas cell, often with multi-pass optics (e.g., a White cell),
is used to increase the effective path length of the infrared beam through the sample,
thereby enhancing the absorption signals of the low-concentration formyl bromide. The cell
is equipped with windows transparent to both the photolysis radiation (e.g., quartz) and the
infrared beam (e.g., KBr or ZnSe).

e FTIR Spectrometer: A high-resolution FTIR spectrometer is used to record the infrared
spectra. The spectrometer is typically purged with dry, COz-free air or nitrogen to minimize
atmospheric interference.

o Data Acquisition: Spectra are collected before, during, and after photolysis to identify the
absorption features of the newly formed products. Background spectra of the precursor
mixture are subtracted from the product spectra to isolate the absorptions of formyl
bromide.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

To date, the experimental determination of *H and 3C NMR spectra of formyl bromide has not
been reported in the peer-reviewed literature. This is primarily attributed to the molecule's
instability, which makes it challenging to prepare and maintain at concentrations suitable for
NMR analysis in solution.

However, computational methods can provide valuable predictions of NMR chemical shifts,
which can aid in the potential future identification of this compound or its derivatives.

Data Presentation: Predicted NMR Chemical Shifts

The following tables present the predicted *H and 3C NMR chemical shifts for formyl bromide,
calculated using computational chemistry software. It is crucial to note that these are theoretical
values and should be treated as estimations until they can be experimentally verified.

Predicted Chemical Shift Lo
Nucleus Multiplicity

(3, ppm)

H 9.5-105 Singlet

Table 2: Predicted *H NMR Chemical Shift for Formyl Bromide

Nucleus Predicted Chemical Shift (6, ppm)

13C 160 - 170

Table 3: Predicted 3C NMR Chemical Shift for Formyl Bromide

Note on Predicted Values: The predicted chemical shifts are influenced by the computational
method and basis set used. The ranges provided are typical for formyl protons and carbonyl
carbons in similar chemical environments. The actual experimental values, if obtained, may

differ.

Experimental Protocols: NMR Spectroscopy of Reactive
Intermediates
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The study of reactive and unstable species by NMR spectroscopy requires specialized
techniques to either increase the lifetime of the species or to enhance the sensitivity of the
measurement.

Logical Relationship of Spectroscopic Analysis:
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Caption: Logical Flow of Spectroscopic Information for Formyl Bromide.
Potential Experimental Approaches:

o Low-Temperature NMR: By preparing and analyzing the sample at very low temperatures,
the rates of decomposition reactions can be significantly reduced, potentially allowing for the
acquisition of NMR spectra. This would involve the use of a cryoprobe and a suitable
deuterated solvent with a low freezing point.

 In-situ Generation: Similar to the IR experiments, formyl bromide could be generated within
the NMR tube immediately prior to measurement. This could be achieved through rapid
mixing of precursors or by initiating a photochemical reaction within the NMR spectrometer's
probe.

¢ Flow NMR: A continuous flow system could be devised where formyl bromide is
synthesized in a reactor and then immediately flows through an NMR flow cell. This would
allow for the continuous analysis of the freshly prepared compound.
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» Trapping and Derivatization: Formyl bromide could be reacted with a trapping agent to form
a more stable derivative. The NMR spectrum of the derivative could then be used to infer the
presence and structure of the original formyl bromide.

This guide provides a summary of the current state of knowledge regarding the spectroscopic
properties of formyl bromide. While experimental IR data is available, the NMR characteristics
remain in the realm of theoretical prediction, highlighting an area for future experimental
investigation. The provided protocols offer a starting point for researchers aiming to study this
and other reactive chemical species.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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